molecular formula C10H16N2O2 B8666403 Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]-pyridine-8-carboxylate

Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]-pyridine-8-carboxylate

Cat. No. B8666403
M. Wt: 196.25 g/mol
InChI Key: KFKRRKBNYVUVJU-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]-pyridine-8-carboxylate is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]-pyridine-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]-pyridine-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]-pyridine-8-carboxylate

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h11H,2-7H2,1H3

InChI Key

KFKRRKBNYVUVJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NCCN2CCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-carboethoxy-2-piperidone (25 g., 0.15 mole) in methylenechloride (150 ml.) is added dropwise with stirring at 0° C. to a solution of triethyloxonium fluoroborate (29 g.) in methylenechloride (150 ml.). After stirring for six hours, 33 g. of a 50% aqueous potassium carbonate solution is added and the organic layer is separated, dried over anhydrous K2CO3, filtered and concentrated under reduced pressure. Distillation of the concentrate gives 7.1 g. of the lactam ether, b.p. 90°/5 mm. which is dissolved in 100 ml. of ethanol containing 2-bromoethylamine hydrobromide (7.1 g., 0.035 mole). The solution is stirred for two days at room temperature. To this solution is added 2.1 g. of sodium methoxide. The solution is heated under reflux for one hour and then evaporated. The residue is treated with aqueous sodium hydroxide and extracted with chloroform. The chloroform solution is dried over Na2SO4, filtered and the filtrate evaporated. Distillation of the residue gives 3.5 g. of product b.p. 14°-5°/0.2 mm. which crystallizes on standing, m.p. 89°-02° C.
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7.1 g
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25 g
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150 mL
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29 g
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150 mL
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lactam ether
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